molecular formula C13H10Cl2O3S B12192891 4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate

4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate

Cat. No.: B12192891
M. Wt: 317.2 g/mol
InChI Key: OQHLOTKSUKUVPY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a chloromethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both chlorophenyl and chloromethylbenzenesulfonate groups. This combination imparts specific chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C13H10Cl2O3S

Molecular Weight

317.2 g/mol

IUPAC Name

(4-chlorophenyl) 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C13H10Cl2O3S/c1-9-8-12(6-7-13(9)15)19(16,17)18-11-4-2-10(14)3-5-11/h2-8H,1H3

InChI Key

OQHLOTKSUKUVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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